N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a chloro-substituted aromatic aldehyde under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group on the aromatic ring using a methylating agent such as dimethyl sulfate or methyl iodide.
Thioether formation: The p-tolylthio group is introduced through a nucleophilic substitution reaction between the benzo[d]thiazole derivative and p-tolylthiol in the presence of a base such as sodium hydride.
Hydrazide formation: The final step involves the reaction of the thioether intermediate with hydrazine hydrate to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted benzo[d]thiazole derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting cellular functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide can be compared with other benzo[d]thiazole derivatives, such as:
7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide: Similar structure but with different substituents.
Benzo[d]thiazole-2-yl)-2-(p-tolylthio)acetohydrazide: Lacks the chloro and methoxy groups, resulting in different chemical properties.
4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide: Lacks the chloro group, affecting its reactivity and biological activity.
The uniqueness of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c1-10-3-5-11(6-4-10)24-9-14(22)20-21-17-19-15-13(23-2)8-7-12(18)16(15)25-17/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFYIAZNUVETTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NNC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.